METHYL 2-{5-[(2,4-DICHLOROPHENOXY)METHYL]FURAN-2-AMIDO}BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{5-[(2,4-dichlorophenoxy)methyl]furan-2-amido}benzoate is a complex organic compound that features a furan ring, a benzoate ester, and a dichlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{5-[(2,4-dichlorophenoxy)methyl]furan-2-amido}benzoate typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with methyl 2-furoate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-amino benzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{5-[(2,4-dichlorophenoxy)methyl]furan-2-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Methyl 2-{5-[(2,4-dichlorophenoxy)methyl]furan-2-amido}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-{5-[(2,4-dichlorophenoxy)methyl]furan-2-amido}benzoate involves its interaction with specific molecular targets. The dichlorophenoxy group can bind to enzymes and receptors, modulating their activity. The furan ring and benzoate ester contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-(2,4-dichlorophenoxy)benzoate: Similar structure but lacks the furan ring.
Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate: Contains a nitro group instead of the furan ring.
N-(5-((2,4-dichlorophenoxy)methyl)-1,3,4-thiadiazol-2-yl)-substituted-amide: Features a thiadiazole ring instead of the furan ring
Uniqueness
Methyl 2-{5-[(2,4-dichlorophenoxy)methyl]furan-2-amido}benzoate is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H15Cl2NO5 |
---|---|
Molecular Weight |
420.2g/mol |
IUPAC Name |
methyl 2-[[5-[(2,4-dichlorophenoxy)methyl]furan-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H15Cl2NO5/c1-26-20(25)14-4-2-3-5-16(14)23-19(24)18-9-7-13(28-18)11-27-17-8-6-12(21)10-15(17)22/h2-10H,11H2,1H3,(H,23,24) |
InChI Key |
SRBDKEKSZJPOAS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.